molecular formula C23H26BrN3OS B11523572 4-(4-bromophenyl)-2-{(2E)-2-[2-(heptyloxy)benzylidene]hydrazinyl}-1,3-thiazole

4-(4-bromophenyl)-2-{(2E)-2-[2-(heptyloxy)benzylidene]hydrazinyl}-1,3-thiazole

Cat. No.: B11523572
M. Wt: 472.4 g/mol
InChI Key: XWKJQCQSKXUHPL-PCLIKHOPSA-N
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Description

4-(4-BROMOPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a thiazole derivative in the presence of a palladium catalyst.

    Attachment of the Heptyloxyphenyl Group: The heptyloxyphenyl group can be attached through an etherification reaction, where a heptyloxyphenol reacts with a suitable leaving group on the thiazole ring.

    Formation of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Phenyl-substituted thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-BROMOPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its hydrazinyl group allows for the formation of covalent bonds with proteins, enabling the investigation of protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 4-(4-BROMOPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. This interaction can affect various biological pathways, depending on the specific target proteins involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE: Similar structure but with a chlorine atom instead of a bromine atom.

    4-(4-METHOXYPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness

The presence of the bromophenyl group in 4-(4-BROMOPHENYL)-2-[(2E)-2-{[2-(HEPTYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-1,3-THIAZOLE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C23H26BrN3OS

Molecular Weight

472.4 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(2-heptoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C23H26BrN3OS/c1-2-3-4-5-8-15-28-22-10-7-6-9-19(22)16-25-27-23-26-21(17-29-23)18-11-13-20(24)14-12-18/h6-7,9-14,16-17H,2-5,8,15H2,1H3,(H,26,27)/b25-16+

InChI Key

XWKJQCQSKXUHPL-PCLIKHOPSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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